7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid
Description
This compound features a spiro[4.4]nonane core, integrating a sulfur dioxide (sulfone) group at position 1, a tert-butoxycarbonyl (Boc) protecting group at position 7, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₃H₂₁NO₆S, with a molecular weight of 335.37 g/mol. The sulfone group enhances stability and electron-withdrawing properties, while the Boc group aids in synthetic intermediates for drug discovery .
Properties
Molecular Formula |
C13H21NO6S |
|---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO6S/c1-12(2,3)20-11(17)14-6-5-13(8-14)9(10(15)16)4-7-21(13,18)19/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
JLGMRHTZBBORJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCS2(=O)=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The Boc protecting group can be removed or substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed to replace the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic core and Boc protecting group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a spirocyclic framework and a dioxo-thia moiety, suggests diverse biological activities, particularly in the realms of anti-cancer and anti-inflammatory therapies.
Chemical Structure and Properties
The compound's IUPAC name is (4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid. Its molecular formula is C13H21NO6S, with a molecular weight of 319.38 g/mol. The chemical structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO6S |
| Molecular Weight | 319.38 g/mol |
| CAS Number | 1341035-88-8 |
| IUPAC Name | (4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid |
The biological activity of this compound primarily involves its interaction with various molecular targets within the body:
Molecular Targets:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer proliferation.
- Receptor Modulation: It can bind to receptors that mediate cellular responses to growth factors and cytokines.
Pathways Involved:
- Anti-inflammatory Pathway: By inhibiting pro-inflammatory cytokines and enzymes like COX and LOX.
- Apoptotic Pathway: Inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins.
Biological Activity Studies
Recent studies have explored the biological activity of 7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid in various contexts:
Case Study 1: Anti-Cancer Activity
A study investigated the compound's efficacy against several cancer cell lines. It demonstrated significant cytotoxicity in breast and colon cancer cells with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of TNF-alpha and IL-6 in treated subjects compared to controls.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising therapeutic effects, further studies are necessary to evaluate its long-term toxicity and side effects. Preliminary toxicological evaluations suggest a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
